(3Z)-3-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1Z)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-ylidene]butan-2-one is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core substituted with methoxy groups and a butan-2-one moiety. Tetrahydroisoquinolines are known for their diverse biological activities and are often found in natural alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1Z)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-ylidene]butan-2-one can be achieved through a multi-step process involving the following key steps:
Formation of the Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized using the Pomeranz–Fritsch–Bobbitt cyclization method.
Introduction of Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Formation of the Butan-2-one Moiety: The butan-2-one moiety can be introduced through a condensation reaction with an appropriate ketone precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(1Z)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-ylidene]butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Substituted derivatives with new functional groups replacing the methoxy groups.
Scientific Research Applications
3-[(1Z)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-ylidene]butan-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and natural product analogs.
Biology: Investigated for its potential biological activities, including anti-inflammatory, anti-viral, and anti-cancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of neurological disorders and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(1Z)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-ylidene]butan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors in the body, such as neurotransmitter receptors, to modulate their activity.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in key biological processes, leading to altered cellular functions.
Signal Transduction: Affecting signal transduction pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A structurally similar compound with similar biological activities.
1,2,3,4-Tetrahydroisoquinoline: The parent compound without the methoxy and butan-2-one substitutions.
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline: A hydroxylated derivative with different chemical properties.
Uniqueness
3-[(1Z)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-ylidene]butan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H19NO3 |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
(3Z)-3-(6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-ylidene)butan-2-one |
InChI |
InChI=1S/C15H19NO3/c1-9(10(2)17)15-12-8-14(19-4)13(18-3)7-11(12)5-6-16-15/h7-8,16H,5-6H2,1-4H3/b15-9- |
InChI Key |
BGHVQWDATLYPQS-DHDCSXOGSA-N |
Isomeric SMILES |
C/C(=C/1\C2=CC(=C(C=C2CCN1)OC)OC)/C(=O)C |
Canonical SMILES |
CC(=C1C2=CC(=C(C=C2CCN1)OC)OC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.